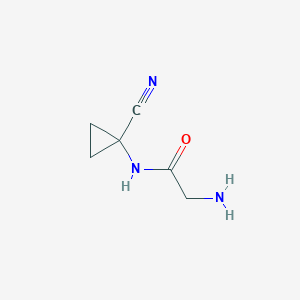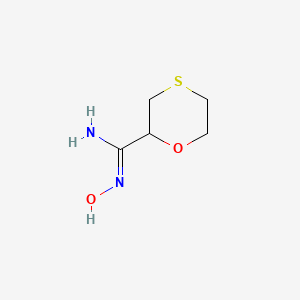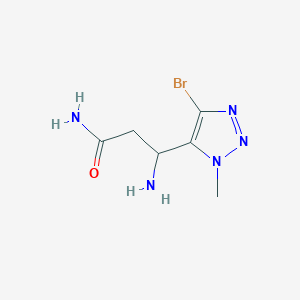
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an amino group, a bromo-substituted triazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, 4-bromo-1-methyl-1H-1,2,3-triazole can be formed by reacting 4-bromo-1-methyl-1H-1,2,3-triazole with an appropriate alkyne under copper-catalyzed conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions. For example, the bromo group on the triazole ring can be substituted with an amino group using an amine nucleophile under suitable conditions.
Formation of the Propanamide Moiety: The propanamide moiety can be introduced by reacting the amino-substituted triazole with acryloyl chloride or a similar reagent under basic conditions to form the desired amide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the bromo-substituted triazole ring, where the bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, alkoxides, and other nucleophiles under suitable conditions (e.g., solvent, temperature, catalyst).
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring or the propanamide moiety.
Reduction: Reduced derivatives of the triazole ring or the propanamide moiety.
Substitution: Substituted triazole derivatives with various functional groups replacing the bromo group.
Scientific Research Applications
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Triazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound can be studied for its potential biological effects and mechanisms of action.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The triazole ring can interact with enzyme active sites, inhibiting their activity and affecting metabolic pathways.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Disrupting Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-chloro-1-methyl-1H-1,2,3-triazol-5-yl)propanamide: Similar structure with a chloro group instead of a bromo group.
3-Amino-3-(4-fluoro-1-methyl-1H-1,2,3-triazol-5-yl)propanamide: Similar structure with a fluoro group instead of a bromo group.
3-Amino-3-(4-iodo-1-methyl-1H-1,2,3-triazol-5-yl)propanamide: Similar structure with an iodo group instead of a bromo group.
Uniqueness
The uniqueness of 3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanamide lies in its specific substitution pattern and the presence of the bromo group, which can influence its reactivity, biological activity, and potential applications. The bromo group can participate in unique substitution reactions and may enhance the compound’s interactions with biological targets.
Properties
Molecular Formula |
C6H10BrN5O |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
3-amino-3-(5-bromo-3-methyltriazol-4-yl)propanamide |
InChI |
InChI=1S/C6H10BrN5O/c1-12-5(6(7)10-11-12)3(8)2-4(9)13/h3H,2,8H2,1H3,(H2,9,13) |
InChI Key |
QTTKMLHFBANMTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)Br)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


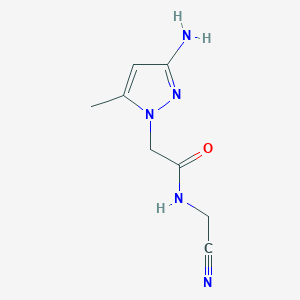

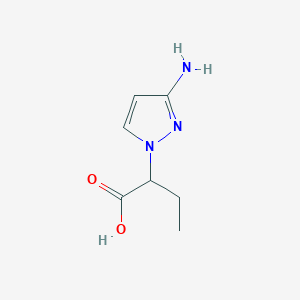
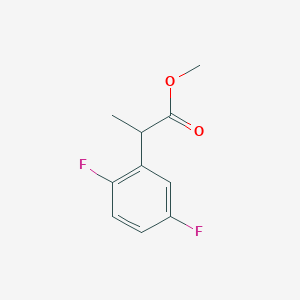
![5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13301255.png)
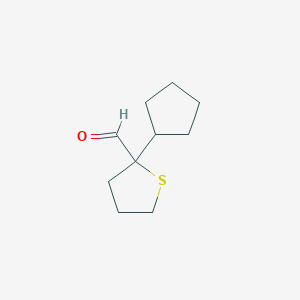
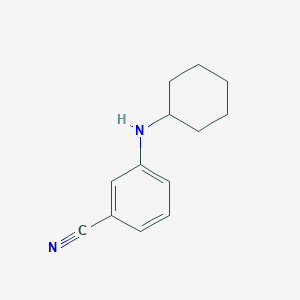

![4-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301282.png)

![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol](/img/structure/B13301287.png)
